molecular formula C14H14BrNO4S B14160439 3-bromo-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 6013-70-3

3-bromo-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B14160439
CAS No.: 6013-70-3
M. Wt: 372.24 g/mol
InChI Key: DVFWQNHHNQPZMQ-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C14H14BrNO4S It is characterized by the presence of a bromine atom, two methoxy groups, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide typically involves the bromination of 4-methoxybenzaldehyde followed by sulfonamide formation. One common method includes the use of 1,3-di-n-butylimidazolium tribromide as a brominating reagent . The brominated product is then reacted with 4-methoxyaniline under suitable conditions to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The methoxy groups can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

3-bromo-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is unique due to the combination of its bromine, methoxy, and sulfonamide groups, which confer specific chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for targeted applications in research and industry.

Properties

CAS No.

6013-70-3

Molecular Formula

C14H14BrNO4S

Molecular Weight

372.24 g/mol

IUPAC Name

3-bromo-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C14H14BrNO4S/c1-19-11-5-3-10(4-6-11)16-21(17,18)12-7-8-14(20-2)13(15)9-12/h3-9,16H,1-2H3

InChI Key

DVFWQNHHNQPZMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Br

Origin of Product

United States

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